3-Iodo-4-methylbenzaldehyde
Overview
Description
3-Iodo-4-methylbenzaldehyde is a chemical compound with the CAS Number: 58586-55-3. It has a molecular weight of 246.05 .
Molecular Structure Analysis
The molecular structure of 3-Iodo-4-methylbenzaldehyde can be represented by the Inchi Code: 1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
3-Iodo-4-methylbenzaldehyde has a density of 1.8±0.1 g/cm3, a boiling point of 284.0±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 139.4±3.0 cm3 .Scientific Research Applications
Synthesis and Organic Chemistry
3-Iodo-4-methylbenzaldehyde is involved in various synthetic processes in organic chemistry. For instance, it's used in the synthesis of 2-benzylbenzaldehyde derivatives via a C(sp(3))-H activation process, employing acetohydrazone as a transient directing group (Ma, Lei, & Hu, 2016). Moreover, it plays a role in the formation of methylbenzaldehydes from ethanol, highlighting its potential in the production of valuable chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016).
Catalysis
In catalysis, 3-Iodo-4-methylbenzaldehyde is utilized in copper-catalyzed oxidation reactions. Water-soluble 2N2O–Cu(II) complexes have been synthesized for the catalytic oxidation of benzylic alcohols to the corresponding aldehydes, including 4-methylbenzaldehyde, in pure water, exhibiting high yields and functional group tolerance (Wu et al., 2016).
Pharmaceutical Chemistry and Materials Science
3-Iodo-4-methylbenzaldehyde is a precursor in the preparation of various functionalized biaryls, which have applications in pharmaceutical chemistry and materials science. This involves Pd-catalyzed C(sp3)-H biarylation using tert-leucine as a transient directing group (Ding, Hua, Liu, & Zhang, 2020).
Biological and Biomedical Applications
The compound also finds use in biological and biomedical contexts. For example, it's involved in the synthesis of new compounds with potential applications in regulating inflammatory diseases, as demonstrated in docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020). Additionally, it acts as a fluorescent pH sensor, useful for studying biological organelles (Saha et al., 2011).
Food Protection
Interestingly, 3-Iodo-4-methylbenzaldehyde and its analogues have been evaluated for their acaricidal activities and potential as food protectants against the mite Tyrophagus putrescentiae (Park, Lee, Yang, & Lee, 2017).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential health hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary measures include avoiding breathing the compound and using personal protective equipment .
properties
IUPAC Name |
3-iodo-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBMXYECHUYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490450 | |
Record name | 3-Iodo-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methylbenzaldehyde | |
CAS RN |
58586-55-3 | |
Record name | 3-Iodo-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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